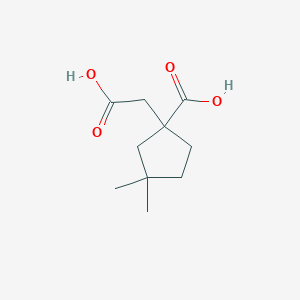
1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with carboxymethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes alkylation to introduce the dimethyl groups at the 3-position.
Carboxymethylation: The next step involves the introduction of the carboxymethyl group. This can be achieved through a carboxylation reaction using chloroacetic acid in the presence of a base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and dimethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various physiological effects.
Comparación Con Compuestos Similares
1-(Carboxymethyl)-cyclopentanecarboxylic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.
3,3-Dimethylcyclopentanecarboxylic acid: Lacks the carboxymethyl group, affecting its reactivity and applications.
Uniqueness: 1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both carboxymethyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-(carboxymethyl)-3,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(2)3-4-10(6-9,8(13)14)5-7(11)12/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
QKKDGDRJJWGWQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1)(CC(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B8454037.png)





![2,2-Dichloro-1-(1-thia-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B8454091.png)


![4-[2-(2-Methoxy-phenyl)-ethyl]-pyridin-2-ylamine](/img/structure/B8454115.png)
